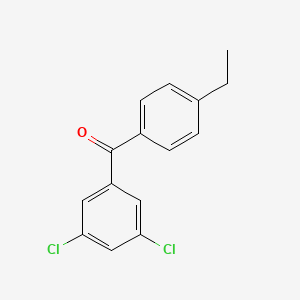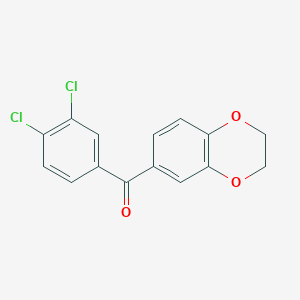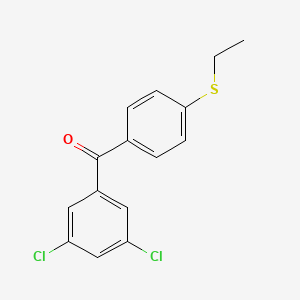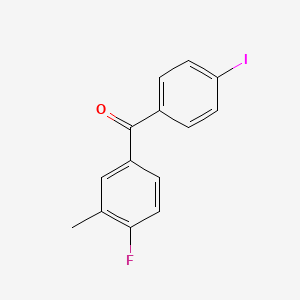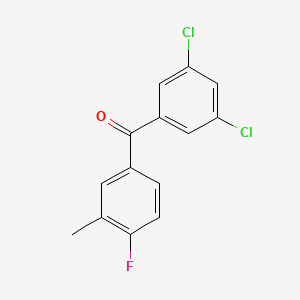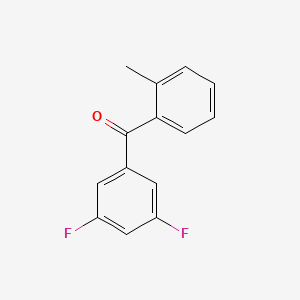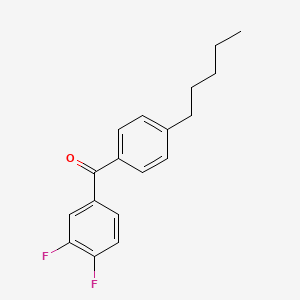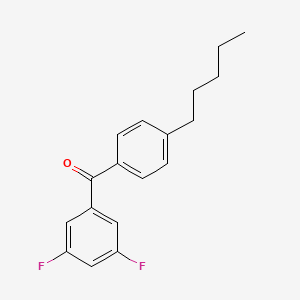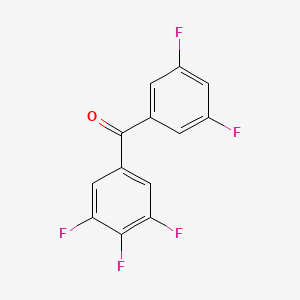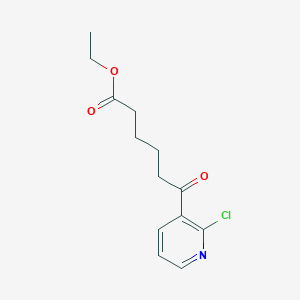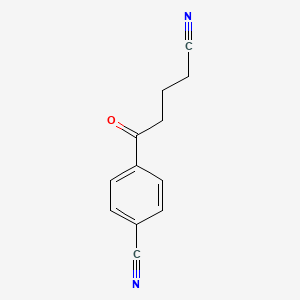
5-(4-氰基苯基)-5-氧戊腈
描述
5-(4-Cyanophenyl)-5-oxovaleronitrile is an organic compound characterized by the presence of a cyanophenyl group and a nitrile group attached to a valerone backbone
科学研究应用
5-(4-Cyanophenyl)-5-oxovaleronitrile has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
生化分析
Biochemical Properties
5-(4-Cyanophenyl)-5-oxovaleronitrile plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to interact with poly(ADP-ribose) polymerases (PARPs), which are nuclear enzymes involved in DNA damage repair and cellular stress responses . The interaction between 5-(4-Cyanophenyl)-5-oxovaleronitrile and PARPs is primarily mediated through hydrogen bonding and π-π stacking interactions with specific amino acid residues in the enzyme’s active site . These interactions can modulate the activity of PARPs, potentially influencing DNA repair processes and cellular stress responses.
Cellular Effects
The effects of 5-(4-Cyanophenyl)-5-oxovaleronitrile on various types of cells and cellular processes have been studied extensively. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, 5-(4-Cyanophenyl)-5-oxovaleronitrile can affect the expression of genes involved in DNA repair and stress response pathways, leading to changes in cellular metabolism and function . Additionally, this compound has been observed to impact cell signaling pathways by interacting with key signaling molecules, thereby altering the cellular response to external stimuli .
Molecular Mechanism
The molecular mechanism of action of 5-(4-Cyanophenyl)-5-oxovaleronitrile involves several key interactions at the molecular level. This compound exerts its effects by binding to specific biomolecules, such as enzymes and proteins, through hydrogen bonding and π-π stacking interactions . These binding interactions can lead to the inhibition or activation of enzyme activity, resulting in changes in gene expression and cellular function. For example, the interaction of 5-(4-Cyanophenyl)-5-oxovaleronitrile with PARPs can inhibit their activity, thereby affecting DNA repair processes and cellular stress responses .
Temporal Effects in Laboratory Settings
The temporal effects of 5-(4-Cyanophenyl)-5-oxovaleronitrile in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. This compound has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to certain environmental factors, such as light and heat, can lead to the degradation of 5-(4-Cyanophenyl)-5-oxovaleronitrile, potentially affecting its biochemical properties and cellular effects . Long-term studies have shown that this compound can have sustained effects on cellular function, including changes in gene expression and cellular metabolism .
Dosage Effects in Animal Models
The effects of 5-(4-Cyanophenyl)-5-oxovaleronitrile at different dosages have been investigated in animal models to determine its therapeutic potential and safety profile. Studies have shown that the effects of this compound vary with dosage, with higher doses leading to more pronounced effects on cellular function and metabolism . At lower doses, 5-(4-Cyanophenyl)-5-oxovaleronitrile has been observed to have minimal toxic effects, while higher doses can result in adverse effects, such as cellular toxicity and organ damage . These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize potential side effects.
Metabolic Pathways
5-(4-Cyanophenyl)-5-oxovaleronitrile is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can be metabolized by enzymes such as cytochrome P450, leading to the formation of metabolites that can further interact with cellular biomolecules . The metabolic pathways of 5-(4-Cyanophenyl)-5-oxovaleronitrile can influence its biochemical properties and cellular effects, as well as its overall pharmacokinetic profile . Understanding these pathways is crucial for optimizing the use of this compound in therapeutic applications.
Transport and Distribution
The transport and distribution of 5-(4-Cyanophenyl)-5-oxovaleronitrile within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes by transporters such as organic anion transporters, which facilitate its uptake into cells . Once inside the cell, 5-(4-Cyanophenyl)-5-oxovaleronitrile can interact with binding proteins that influence its localization and accumulation within specific cellular compartments . These interactions can affect the compound’s activity and function, as well as its overall distribution within tissues.
Subcellular Localization
The subcellular localization of 5-(4-Cyanophenyl)-5-oxovaleronitrile is an important factor in determining its activity and function. This compound has been found to localize to specific cellular compartments, such as the nucleus and mitochondria, where it can exert its effects on cellular processes . The localization of 5-(4-Cyanophenyl)-5-oxovaleronitrile is influenced by targeting signals and post-translational modifications that direct it to specific organelles . Understanding the subcellular localization of this compound is crucial for elucidating its mechanism of action and optimizing its use in therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Cyanophenyl)-5-oxovaleronitrile typically involves the reaction of 4-cyanobenzaldehyde with malononitrile in the presence of a base, followed by cyclization and oxidation steps. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like piperidine or ammonium acetate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of more efficient catalysts can be employed to enhance production efficiency .
化学反应分析
Types of Reactions
5-(4-Cyanophenyl)-5-oxovaleronitrile can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding carboxylic acids or other oxidized derivatives.
Reduction: Formation of amines or alcohols.
Substitution: Introduction of different functional groups at specific positions on the phenyl ring or the nitrile group.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like halogens (chlorine, bromine) or organometallic compounds under appropriate conditions.
Major Products Formed
The major products formed from these reactions include various substituted phenyl derivatives, amines, alcohols, and carboxylic acids, depending on the specific reaction conditions and reagents used .
作用机制
The mechanism of action of 5-(4-Cyanophenyl)-5-oxovaleronitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets can vary depending on the specific application and context .
相似化合物的比较
Similar Compounds
5-(4-Cyanophenyl)-2,2’-bifuran-5-carbonitrile: Similar structure with bifuran moiety.
4-Cyanophenylhydrazinecarboxylates: Used in similar synthetic applications.
4-Cyanophenylthiophene-2-carbonitrile: Another cyanophenyl derivative with different heterocyclic structure.
Uniqueness
Its valerone backbone and nitrile group make it a versatile intermediate in organic synthesis and a candidate for various biological studies .
属性
IUPAC Name |
4-(4-cyanobutanoyl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O/c13-8-2-1-3-12(15)11-6-4-10(9-14)5-7-11/h4-7H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QODAPABTZAYCQC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)C(=O)CCCC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40642226 | |
| Record name | 4-(4-Cyanobutanoyl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40642226 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898767-48-1 | |
| Record name | 4-Cyano-δ-oxobenzenepentanenitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898767-48-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(4-Cyanobutanoyl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40642226 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


